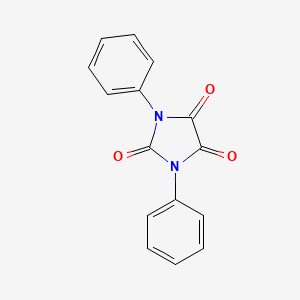

1,3-Diphenylimidazolidine-2,4,5-trione

Description

Structure

2D Structure

Propriétés

IUPAC Name |

1,3-diphenylimidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-13-14(19)17(12-9-5-2-6-10-12)15(20)16(13)11-7-3-1-4-8-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFNUIVPEBYSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=O)N(C2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90983459 | |

| Record name | 1,3-Diphenylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6488-59-1 | |

| Record name | 6488-59-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,3 Diphenylimidazolidine 2,4,5 Trione

Primary Synthetic Routes for the Core Structure

The formation of the 1,3-diphenylimidazolidine-2,4,5-trione core, also known as 1,3-diphenylparabanic acid, is primarily achieved through cyclization reactions that form the five-membered imidazolidine (B613845) ring system.

Condensation Reactions Utilizing Urea (B33335) and Oxalyl Chloride Derivatives

A principal and direct method for synthesizing the 1,3-disubstituted parabanic acid skeleton involves the condensation reaction between a disubstituted urea and an oxalyl derivative. nih.govresearchgate.net Specifically, for the target compound, N,N'-diphenylurea is reacted with oxalyl chloride. This reaction proceeds via a cyclization mechanism, where the nucleophilic nitrogen atoms of the urea attack the electrophilic carbonyl carbons of the oxalyl chloride, leading to the formation of the stable, trione-containing heterocyclic ring. nih.govresearchgate.net This approach is a common pathway for creating various 1,3-dialkyl- and 1,3-diarylparabanic acids. researchgate.net

Alternative Synthetic Approaches to 1,3-Disubstituted Parabanic Acid Skeletons

Several alternative pathways have been developed to access the 1,3-disubstituted parabanic acid framework, offering flexibility in starting materials and reaction conditions.

Condensation with Oxalate (B1200264) Esters: A classic method for preparing the parent parabanic acid involves the condensation of urea with diethyl oxalate in the presence of a strong base like sodium ethoxide. nih.govresearchgate.net This methodology can be adapted for the synthesis of 1,3-disubstituted derivatives by starting with the corresponding 1,3-disubstituted ureas. nih.govresearchgate.net

From Carbodiimides: An indirect route starts with the reaction of oxalyl chloride on carbodiimides. This initially yields 2,2-dichloro-1,3-disubstituted imidazolidine-4,5-diones. The target parabanic acid structure is then obtained through subsequent hydrolysis of this chlorinated intermediate. nih.govresearchgate.net

Isocyanate-Based Synthesis: Another approach involves the reaction of alkyl or aryl isocyanates with oxalyl chloride. This forms 3-substituted-5,5-dichlorooxazolidine-2,4-dione intermediates. These intermediates can then be treated with a primary amine, such as aniline (B41778), to produce the corresponding imidazolidine-2,4,5-triones in high yields. nih.gov

Reaction with Phenylglyoxal: A distinct synthetic route has been employed for related structures, such as 1,3,5-triphenylimidazolidine-2,4-dione derivatives. This method utilizes the reaction of a substituted phenylurea with phenylglyoxal, demonstrating an alternative pairing of precursors to form the imidazolidine core. ucl.ac.be

One-Pot Synthesis Strategies for Imidazolidine-2,4,5-triones

One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. While a specific one-pot protocol for this compound is not extensively detailed, strategies for closely related compounds highlight the feasibility of this approach. For instance, the synthesis of phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) is achieved through a one-pot, base-catalyzed condensation of benzil (B1666583) and urea. bepls.com This reaction proceeds via an intramolecular cyclization to form a heterocyclic intermediate, which then rearranges upon acidification to yield the final product. bepls.com Such one-pot procedures, which avoid the isolation of intermediates, have been successfully applied to other heterocyclic systems like triazolidine-3,5-diones (urazoles) and are considered advantageous for their mild conditions and reduced use of toxic reagents. organic-chemistry.orgresearchgate.net

Synthesis of Analogues and Precursors

The synthesis of analogues, such as thio-derivatives and imino-derivatives, along with the preparation of the necessary urea and thiourea (B124793) precursors, is fundamental to exploring the broader chemical space of imidazolidine-2,4,5-triones.

Preparation of Thioparabanic Acid and 5-Arylimino-imidazolidinedione Derivatives

Analogues of parabanic acid where one or more carbonyl oxygens are replaced are of significant interest.

Thioparabanic Acid Derivatives: The synthesis of 2-thioxoimidazolidin-4-one derivatives, which are analogues of parabanic acids, can be achieved using a similar condensation strategy as for the parent compound. By substituting the urea precursor with a thiourea derivative, the corresponding thio-analogue is produced. For example, 1,3,5-triphenyl-2-thioxoimidazolidin-4-one derivatives have been successfully synthesized by reacting 1,3-diphenylthiourea with the appropriate glyoxal. ucl.ac.be

5-Arylimino-imidazolidinedione Derivatives: Compounds such as 5-arylimino-1,3-diphenylimidazolidine-2,4-diones are valuable intermediates for further chemical transformations, including [3+2]-cycloaddition reactions to create novel spiro-conjugated molecules. researchgate.net Their synthesis provides a route to functionalize the C5 position of the imidazolidine ring.

Derivatization of Precursor Ureas and Thioureas

The availability of appropriately substituted ureas and thioureas is a prerequisite for the synthesis of the target heterocycles. These precursors are generally prepared through standard, high-yielding reactions.

N,N'-Diphenylurea: This key precursor can be synthesized through several established methods. A common laboratory and industrial method involves the reaction of an isocyanate with an amine. frontiersin.orgnih.gov For instance, reacting a substituted phenyl isocyanate with a substituted aniline provides a direct route to N,N'-diaryl ureas. nih.gov Another classical approach involves heating two equivalents of aniline with one equivalent of urea. chemicalbook.com

N,N'-Diphenylthiourea: Also known as thiocarbanilide, this precursor is typically synthesized by the reaction of phenyl isothiocyanate with an amine, in this case, aniline. researchgate.netgoogle.com This reaction is generally efficient and provides the thiourea derivative required for the synthesis of thioparabanic acid analogues. ucl.ac.besigmaaldrich.commerckmillipore.com

Below is a summary of synthetic reactions for precursors.

| Precursor | Reactant 1 | Reactant 2 | General Method |

|---|---|---|---|

| N,N'-Diphenylurea | Phenyl Isocyanate | Aniline | Addition Reaction |

| N,N'-Diphenylurea | Aniline | Urea | Condensation |

| N,N'-Diphenylthiourea | Phenyl Isothiocyanate | Aniline | Addition Reaction |

Reaction Chemistry and Mechanistic Investigations of 1,3 Diphenylimidazolidine 2,4,5 Trione Systems

Cycloaddition Reactions of Imidazolidine-2,4,5-trione Derivatives

Derivatives of 1,3-diphenylimidazolidine-2,4,5-trione, particularly those featuring exocyclic double bonds, serve as effective partners in cycloaddition reactions. These reactions provide a robust methodology for the synthesis of complex spiro-conjugated heterocyclic systems.

The [3+2]-cycloaddition of nitrile imines to derivatives of parabanic acid, such as 5-arylimino-1,3-diphenylimidazolidine-2,4,5-triones, has been investigated as a method for creating novel spiroimidazolidinediones. researchgate.netresearchgate.net Nitrile imines, typically generated in situ from hydrazonoyl halides via dehydrohalogenation with a base like triethylamine, are reactive 1,3-dipoles that readily engage with dipolarophiles. researchgate.netnih.gov The reaction involves the addition of the nitrile imine across an exocyclic double bond on the imidazolidine-2,4,5-trione core, leading to the formation of a new five-membered ring fused in a spiro fashion. researchgate.net

The 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile that results in a five-membered ring. rsc.org For cycloaddition reactions involving asymmetric reactants, the formation of two different regioisomers is possible. rsc.org The regioselectivity of the addition of nitrile imines to the exocyclic C=N or C=S bonds of imidazolidine-2,4,5-trione derivatives is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. researchgate.net Studies have shown that these cycloadditions proceed regioselectively, with the terminal nitrogen atom of the nitrile imine's C-N-N fragment typically connecting to the more sterically hindered carbon atom of the double bond. researchgate.netnih.gov This outcome aligns with the analysis of FMO coefficients of the reactants. researchgate.net

The stereoselectivity of these reactions is also a critical aspect, influencing the spatial arrangement of the resulting spiro-compound. lookchem.com While the provided research focuses heavily on regioselectivity, the stereochemical outcome is generally controlled by the mutual orientation of the dipole and dipolarophile during the transition state, aiming to minimize steric hindrance. lookchem.comnih.gov

The success and yield of the cycloaddition are significantly influenced by the electronic properties of substituents on both the nitrile imine and the imidazolidine-2,4,5-trione derivative. researchgate.netresearchgate.net Research has shown that the presence of alkyl substituents in the nitrile imine structure can affect the yield of the spiro-compound. researchgate.net Furthermore, the yield is highly dependent on the electronic nature of the substituents in the imine portion of the dipolarophile. researchgate.net For instance, in reactions with 5-arylimino-1,3-diphenylimidazolidine-2,4,5-triones, the presence of substituents with pronounced electron-donating or electron-accepting properties on the aryl ring led to a significant decrease in product yield. researchgate.netresearchgate.net This suggests that a balanced electronic profile is necessary for optimal reactivity. Steric factors also play a role, as bulky substituents can hinder the approach of the dipole to the dipolarophile, potentially lowering reaction rates and yields. rsc.org

| Product | R¹ in Imine (2) | R² in Nitrile Imine (3) | R³ in Nitrile Imine (3) | Yield (%) |

|---|---|---|---|---|

| 5a | H | Ph | Me | 85 |

| 5b | H | 4-Me-Ph | Me | 82 |

| 5c | H | 4-Br-Ph | Me | 75 |

| 5d | 4-Me | Ph | Me | 92 |

| 5e | 4-Me | 4-Me-Ph | Me | 89 |

| 5f | 4-Me | 4-Br-Ph | Me | 70 |

| 5g | 4-OMe | Ph | Me | 65 |

| 5h | 4-OMe | 4-Me-Ph | Me | 68 |

| 5i | 4-Cl | Ph | Me | 78 |

| 5j | 4-Cl | 4-Br-Ph | Me | 65 |

| 5k | 4-NO₂ | Ph | Me | 45 |

| 5l | 4-NO₂ | 4-Br-Ph | Me | 40 |

The primary outcome of the [3+2]-cycloaddition of nitrile imines with imidazolidine-2,4,5-trione derivatives bearing an exocyclic double bond is the formation of spiro-conjugated molecules. researchgate.net These products feature a central spiro carbon atom connecting the imidazolidine-2,4,5-trione ring with a newly formed five-membered heterocyclic ring, such as a 1,2,4-triazoline (from a C=N bond) or a 1,2,4-thiazoline (from a C=S bond). researchgate.netresearchgate.net

In some cases, side reactions can occur. For example, when spiro compounds were synthesized from 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione and a nitrile imine, the formation of an imidazolidine (B613845) cycle fragmentation product was observed. researchgate.net This indicates a competing reaction pathway that leads to the opening of the core imidazolidine ring system, rather than its expansion or simple substitution. Specific ring contraction pathways following cycloaddition are not extensively detailed, but this fragmentation represents a significant alternative reaction channel.

The exocyclic carbon-nitrogen (C=N) and carbon-sulfur (C=S) double bonds of this compound derivatives are effective dipolarophiles in [3+2]-cycloaddition reactions. researchgate.netresearchgate.net The C=N bond of 5-arylimino-1,3-diphenylimidazolidine-2,4,5-triones reacts with nitrile imines to form spiro-1,2,4-triazoline products. researchgate.net Similarly, the C=S bond in 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione also participates in these reactions, leading to spiro-1,2,4-thiazolines. researchgate.net The cycloaddition of 1,3-dipoles to C=N bonds is noted as a relatively less common process compared to additions to C=C, C≡C, and C=S bonds, highlighting the utility of these substrates in synthesizing specific heterocyclic systems. researchgate.net The reactivity of these exocyclic bonds provides a direct route to spiro-conjugated molecules where an imidazolidine-2,4,5-trione core is linked to other heterocyclic moieties. researchgate.netresearchgate.net

1,3-Dipolar Cycloaddition with Nitrile Imines

Nucleophilic Reactivity and Hydrolysis Kinetics

In a study on these related diones, the reaction was monitored spectrophotometrically in sodium hydroxide (B78521) solutions. The results indicated that the rate-limiting step of the base-catalyzed hydrolysis is the decomposition of a tetrahedral intermediate formed by the attack of a hydroxide ion on one of the ring's carbonyl carbons. The reaction rate was observed to be faster when electron-accepting substituents were present on the 3-phenyl group of the imidazolidine-2,4-dione ring. This is consistent with the substituents' ability to stabilize the negative charge developed in the transition state, thereby lowering the activation energy of the reaction.

Base-Catalyzed Hydrolysis Mechanisms and Rate-Limiting Steps

The base-catalyzed hydrolysis of this compound involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the imidazolidinetrione ring, leading to ring opening. While specific kinetic studies on this compound are not extensively documented, the mechanism can be inferred from the well-established principles of amide and cyclic imide hydrolysis. amanote.comnih.gov

The proposed mechanism proceeds via a nucleophilic acyl substitution pathway. The hydroxide ion, acting as a potent nucleophile, attacks one of the carbonyl carbons (C2, C4, or C5). The C2 carbonyl is part of a urea-like functionality, while the C4 and C5 carbonyls are part of an oxamide-like structure. Nucleophilic attack is generally favored at the carbonyl carbons of the cyclic imide moiety (C4 and C5) due to their higher electrophilicity compared to the urea (B33335) carbonyl at C2.

The reaction initiates with the formation of a tetrahedral intermediate. This is followed by the cleavage of a carbon-nitrogen bond within the ring, leading to the opening of the imidazolidine ring. Subsequent proton transfer steps neutralize the resulting anionic intermediates.

The rate-limiting step in the base-catalyzed hydrolysis of cyclic imides and amides can vary depending on the reaction conditions and the stability of the intermediates. nih.gov In many cases, the initial nucleophilic attack of the hydroxide ion to form the tetrahedral intermediate is the slowest step and therefore rate-determining. However, under certain conditions, the breakdown of the tetrahedral intermediate to the ring-opened product can also be the rate-limiting step. For urea, for instance, its alkaline hydrolysis follows an elimination-addition mechanism rather than proceeding through a tetrahedral intermediate. niscpr.res.inniscpr.res.in

Table 1: Proposed Steps in the Base-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1 | Nucleophilic attack of a hydroxide ion on a carbonyl carbon (likely C4 or C5) of the imidazolidinetrione ring. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Cleavage of a carbon-nitrogen bond, leading to the opening of the five-membered ring. |

| 4 | Proton transfer from the solvent (water) to the nitrogen anion. |

| 5 | Further hydrolysis of the resulting intermediate may occur under forcing conditions. |

Studies on Acylation and Halogenation

Acylation: The acylation of this compound can be considered in two contexts: the synthesis of the molecule itself and the further acylation of the pre-formed ring. The synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones is often achieved through the acylation of a corresponding disubstituted urea with oxalyl chloride. nih.govviu.ca This reaction is a cyclizing acylation where the urea acts as the nucleophile and oxalyl chloride provides the dicarbonyl electrophile.

Further acylation of the this compound ring is less common. The nitrogen atoms are already substituted with phenyl groups and are part of an amide-like system, which reduces their nucleophilicity. The carbonyl oxygens could potentially undergo O-acylation, but this is generally less favorable. Acylation reactions on the phenyl rings are possible via electrophilic aromatic substitution (Friedel-Crafts acylation), but this would require harsh conditions that might lead to the degradation of the imidazolidinetrione ring.

Table 2: Potential Acylation and Halogenation Reactions

| Reaction | Reagents and Conditions | Expected Outcome |

| Synthesis (Acylation) | 1,3-Diphenylurea and Oxalyl Chloride | Formation of the this compound ring. |

| Phenyl Ring Halogenation | N-Halosuccinimide (NXS) and a Lewis acid catalyst | Halogenation at the ortho and/or para positions of the phenyl rings. |

Rearrangement and Isomerization Phenomena

While specific studies on the rearrangement and isomerization of this compound are limited, related heterocyclic systems are known to undergo such transformations. For instance, skeletal rearrangements have been observed in imidazothiazolotriazines under alkaline conditions. nih.gov It is conceivable that under certain conditions, such as thermal or photochemical stimulation, this compound could undergo ring contraction, expansion, or other skeletal rearrangements. For example, photochemical reactions of related triazolinediones with benzene (B151609) are known to occur. mdpi.com

Isomerization in the context of this compound could involve conformational isomers. The phenyl groups attached to the nitrogen atoms can rotate, leading to different spatial arrangements. The planarity of the central parabanic acid residue and the orientation of the phenyl groups can be influenced by the solvent and solid-state packing forces. nih.gov Computational studies on related 1,3-diamines have been used to analyze conformational preferences. rti.orgnih.govmdpi.com

General Principles Governing Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a combination of electronic and steric factors.

Steric Effects: The two phenyl groups on the nitrogen atoms introduce significant steric hindrance around the imidazolidinetrione ring. This steric bulk can influence the regioselectivity of nucleophilic attack on the carbonyl carbons. Attack at the C2 carbonyl might be more sterically hindered compared to the C4 and C5 carbonyls. Similarly, steric hindrance from the bulky imidazolidinetrione substituent can influence the ortho/para ratio in electrophilic substitution reactions on the phenyl rings. mdpi.com

Selectivity: In reactions involving nucleophilic attack, the selectivity is determined by the relative electrophilicity of the three carbonyl carbons and the steric accessibility. As mentioned, the C4 and C5 carbonyls are generally more electrophilic than the C2 carbonyl. In electrophilic aromatic substitution on the phenyl rings, the selectivity is governed by the directing effect of the nitrogen atom of the ring and the steric hindrance. The nitrogen, despite its lone pair delocalization, is expected to be an ortho, para-director, although the deactivating nature of the entire substituent will slow down the reaction. masterorganicchemistry.com

Spectroscopic Characterization and Structural Analysis of 1,3 Diphenylimidazolidine 2,4,5 Trione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the identity and structure of imidazolidine (B613845) derivatives in solution. Analysis of ¹H and ¹³C spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of atomic connectivity and stereochemistry.

¹H NMR Chemical Shift Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectra of 1,3-diphenylimidazolidine (B7771707) derivatives are characterized by signals corresponding to both the aromatic protons of the phenyl rings and any aliphatic protons on the imidazolidine core or its substituents.

For instance, in the derivative 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione , the molecule possesses a plane of symmetry. This symmetry renders the protons of the two phenyl fragments chemically equivalent, leading to a simplified aromatic region in the ¹H NMR spectrum, which presents as two sets of signals. researchgate.net In contrast, derivatives lacking such symmetry exhibit more complex multiplicities for the aromatic protons. researchgate.net

In derivatives containing aliphatic protons, such as (±)3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one , the signals are distinct. The α-hydrogen at the C5 position of the imidazolidine ring typically appears as a singlet. For this specific compound, the C5-proton signal is observed at δ 5.58 ppm. The ethyl group's protons manifest as a triplet at δ 1.18 ppm for the methyl group and a quartet at δ 2.64 ppm for the methylene (B1212753) group, consistent with their expected splitting patterns. The aromatic protons appear as a multiplet in the δ 7.28-7.54 ppm range. nih.gov

| Compound | Proton Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| (±)3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one | C5-H (Aliphatic) | 5.58 (s) | nih.gov |

| -CH₂CH₃ (Aliphatic) | 2.64 (q), 1.18 (t) | nih.gov | |

| Aromatic | 7.28-7.54 (m) | nih.gov |

¹³C NMR Investigations of Carbon Frameworks

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl and thiocarbonyl carbons are particularly diagnostic, appearing far downfield.

In the related derivative 1,3-Dicyclohexylimidazolidine-2,4,5-trione , the carbonyl carbons (C4, C5) of the trione (B1666649) system are observed at δ 153.3 ppm, while the C2 carbonyl carbon resonates at δ 153.8 ppm. The aliphatic carbons of the cyclohexyl rings appear in the upfield region, with the methine carbon (C1') attached to the nitrogen at δ 52.2 ppm and the methylene carbons resonating between δ 25.1 and 29.5 ppm. nih.gov

For sulfur-containing analogues like (±)-3-Phenyl-5-(4-methoxyphenyl)-2-thioxo-imidazolidine-4-one , the thiocarbonyl carbon (C2) is significantly deshielded, appearing at δ 182.9 ppm. The C4 carbonyl carbon is found at δ 173.5 ppm. The aliphatic C5 carbon of the ring resonates at δ 62.7 ppm, while the methoxy (B1213986) carbon appears at δ 55.6 ppm. The aromatic carbons produce a series of signals between δ 114.8 and 159.9 ppm. nih.gov

| Compound | Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1,3-Dicyclohexylimidazolidine-2,4,5-trione | C=O (C2) | 153.8 | nih.gov |

| C=O (C4, C5) | 153.3 | nih.gov | |

| Cyclohexyl | 25.1-52.2 | nih.gov | |

| (±)-3-Phenyl-5-(4-methoxyphenyl)-2-thioxo-imidazolidine-4-one | C=S (C2) | 182.9 | nih.gov |

| C=O (C4) | 173.5 | nih.gov | |

| C5 | 62.7 | nih.gov | |

| Aromatic | 114.8-159.9 | nih.gov |

Application of 2D NMR Techniques for Structural Confirmation

For complex derivatives, one-dimensional NMR spectra can be insufficient for complete structural assignment. In such cases, 2D NMR techniques are employed to establish definitive correlations between atoms. mdpi.com

Techniques like Heteronuclear Single Quantum Coherence (HMQC) are used to identify direct one-bond correlations between protons and the carbons to which they are attached. mdpi.commdpi.com For example, in studies of imidazolidine-2-thione derivatives, HMQC spectra show direct correlations between methine protons and their corresponding carbon signals. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) is used to trace longer-range (typically 2-3 bond) correlations between protons and carbons. mdpi.commdpi.com This is crucial for piecing together the molecular framework, for instance, by correlating a proton on a substituent with a carbonyl carbon within the imidazolidine ring. The mutual interpretation of 1D and 2D NMR spectra ensures a complete and accurate assignment of all ¹H and ¹³C NMR data. mdpi.commdpi.com

X-ray Diffraction Crystallography

X-ray crystallography provides the most definitive structural information, detailing the precise spatial arrangement of atoms, bond lengths, and bond angles in the crystalline solid state.

Determination of Molecular Structures in the Solid State

Single-crystal X-ray diffraction has been used to determine the molecular structures of several derivatives of 1,3-diphenylimidazolidine-2,4,5-trione. nih.gov For example, the analysis of 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione revealed that it crystallizes in the triclinic crystal system. nih.gov

In a study of 1,3-Dicyclohexylimidazolidine-2,4,5-trione , the central imidazolidine ring is nearly planar, and the two cyclohexyl substituent groups adopt chair conformations. nih.gov The planes of these cyclohexyl rings are oriented almost perpendicularly to the plane of the central five-membered ring. nih.gov This type of analysis provides unambiguous confirmation of the molecule's conformation in the solid state.

| Compound | Crystal System | Key Structural Features | Reference |

|---|---|---|---|

| 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione | Triclinic | Contains two independent molecules in the asymmetric unit. | nih.gov |

| 1,3-Dicyclohexylimidazolidine-2,4,5-trione | Orthorhombic | Cyclohexyl groups in chair conformations; nearly perpendicular to the imidazolidine ring. | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular forces. X-ray diffraction analysis allows for a detailed examination of these interactions.

In the crystal structure of 1,3-Dicyclohexylimidazolidine-2,4,5-trione , the packing is primarily governed by the efficient filling of space, facilitated by weak C=O···C=O interactions. nih.gov Specifically, an oxygen atom from one carbonyl group interacts with two carbonyl carbon atoms of a neighboring molecule, with O···C distances of 2.814 Å and 2.871 Å. nih.gov These interactions link the molecules into zigzag columnar arrangements, which then pack together through van der Waals contacts. nih.gov

In other derivatives, particularly those capable of hydrogen bonding, these interactions play a more dominant role. For example, the crystal structure of 3-decyl-5,5-diphenylimidazolidine-2,4-dione features intermolecular N—H···O and C—H···O hydrogen bonds, as well as weaker C—H···π interactions, which collectively stabilize the crystal lattice. tandfonline.com The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material. chemrxiv.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound (C15H10N2O3), this analysis provides crucial information for confirming its molecular formula and understanding its stability and fragmentation pathways under ionization. nih.gov

The high-resolution mass spectrum would show the molecular ion peak (M+) corresponding to the exact mass of the compound. The energetic instability of the molecular ion leads to its fragmentation into smaller, more stable charged particles. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure, offering a virtual fingerprint.

For this compound, fragmentation is expected to occur primarily at the bonds adjacent to the carbonyl groups and the nitrogen atoms of the imidazolidine ring, as these are typically the most labile sites. Key fragmentation pathways would likely involve the loss of carbonyl groups (as CO molecules) and cleavage of the N-phenyl bonds. The stable aromatic nature of the phenyl groups means that fragments containing these rings will be prominent in the spectrum. libretexts.org

A plausible fragmentation cascade could initiate with the cleavage of the imidazolidine ring. The loss of one or more carbonyl groups (m/z = 28) is a common fragmentation for cyclic ketones and amides. Another significant fragmentation pathway involves the cleavage of the N-C(phenyl) bond, leading to the formation of a stable phenyl cation (C6H5+, m/z = 77) or related aromatic fragments. The generation of phenylisocyanate radical cation (PhNCO+, m/z = 119) through ring cleavage is also a highly probable event.

The analysis of these fragments allows for the reconstruction of the original molecule's structure. The table below outlines the proposed major fragments for this compound based on general fragmentation principles. chemguide.co.uklibretexts.org

| m/z Value | Proposed Fragment Ion | Proposed Structure |

|---|---|---|

| 266 | [M]+• | [C15H10N2O3]+• |

| 238 | [M - CO]+• | [C14H10N2O2]+• |

| 119 | [C6H5NCO]+• | Phenylisocyanate radical cation |

| 91 | [C6H5N]+• | Phenylnitrene radical cation |

| 77 | [C6H5]+ | Phenyl cation |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its carbonyl groups and phenyl rings.

The core structure, a derivative of parabanic acid, contains three carbonyl groups within the five-membered ring. researchgate.net These C=O groups are expected to exhibit strong absorption bands in the region of 1700-1850 cm⁻¹. Due to the cyclic structure and the electronic influence of the adjacent nitrogen atoms and phenyl groups, the carbonyl stretching vibrations may appear as multiple distinct peaks. Typically, cyclic imides show two characteristic C=O stretching bands due to symmetric and asymmetric vibrations. For this compound, the three carbonyls could lead to complex absorptions in this region.

The presence of the two phenyl groups attached to the nitrogen atoms introduces several other characteristic bands. The aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹. The aromatic C=C stretching vibrations appear as a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. biointerfaceresearch.com Furthermore, the out-of-plane C-H bending vibrations of the monosubstituted benzene (B151609) rings give rise to strong absorption bands in the 690-770 cm⁻¹ range, which are highly indicative of this substitution pattern.

The C-N stretching vibrations of the imidazolidine ring are expected in the fingerprint region, typically between 1200 cm⁻¹ and 1350 cm⁻¹. These bands can be coupled with other vibrations and may be more difficult to assign definitively without comparative analysis with related structures.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050-3150 | C-H Stretch | Aromatic Ring |

| 1720-1820 | C=O Stretch (Asymmetric & Symmetric) | Imide Carbonyls |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1350 | C-N Stretch | Imidazolidine Ring |

| 690-770 | C-H Bend (Out-of-plane) | Monosubstituted Benzene |

Theoretical and Computational Chemistry Studies on 1,3 Diphenylimidazolidine 2,4,5 Trione

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods would provide deep insights into the properties of 1,3-Diphenylimidazolidine-2,4,5-trione.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting reactivity. libretexts.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org

A DFT analysis of this compound would calculate the energies of these orbitals and map their spatial distribution. For this molecule, it would be expected that the HOMO is localized over the phenyl rings and parts of the imidazolidine (B613845) core, while the LUMO would likely be centered on the electron-deficient trione (B1666649) system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data

No specific experimental or calculated data for the FMOs of this compound was found in the searched literature. The table below is a template representing typical data obtained from such a study.

| Parameter | Value | Description |

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | N/A | Energy difference between LUMO and HOMO, indicating chemical reactivity. |

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is instrumental in mapping the pathways of chemical reactions. rsc.orgnih.gov By calculating the energies of reactants, transition states, and products, a detailed energy profile for a reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates.

For this compound, computational studies could model its synthesis or its participation in reactions such as cycloadditions. researchgate.net For instance, modeling its reaction with a nucleophile would involve identifying the transition state structure and calculating the energy barrier to reaction, thus predicting its feasibility and kinetics. However, no specific studies modeling reaction mechanisms involving this compound were identified. sciety.orgrsc.orgnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netdtic.mil An MD simulation for this compound would involve placing a model of the molecule in a simulated environment (e.g., a solvent box) and calculating the trajectories of its atoms based on a force field.

Such simulations could reveal information about the conformational dynamics of the molecule, such as the rotation of the phenyl groups relative to the central imidazolidine ring. It could also be used to study its interactions with solvent molecules or other solutes, providing insight into its solubility and aggregation behavior. Despite the utility of this method, no specific molecular dynamics studies focused on this compound were found in the conducted search.

Investigation of Electron-Donating and Electron-Acceptor Effects

The electronic properties of this compound are dictated by the interplay of its constituent functional groups. The imidazolidine-2,4,5-trione core contains three carbonyl groups, which are strongly electron-withdrawing. The two phenyl groups attached to the nitrogen atoms are also generally considered electron-withdrawing due to inductive effects, although they can act as π-donors.

Computational methods like Natural Bond Orbital (NBO) analysis can quantify these electronic effects by calculating partial atomic charges and analyzing charge transfer interactions within the molecule. nih.gov This would reveal the extent of electron density withdrawal from the phenyl rings and nitrogen atoms towards the carbonyl groups, creating a map of the molecule's electrostatic potential. This information is vital for understanding its reactivity towards electrophiles and nucleophiles. Regrettably, specific computational investigations detailing these effects for this compound are not available in the reviewed literature.

Synthesis and Characterization of Novel 1,3 Diphenylimidazolidine 2,4,5 Trione Derivatives

Design and Synthesis of Spiro-Conjugated Analogues

Spiro-conjugation involves joining a second ring system to the imidazolidine-2,4,5-trione core through a single shared carbon atom. This approach creates rigid, three-dimensional structures with unique pharmacological potential. A prominent strategy for synthesizing spiro-imidazolidinetrione derivatives involves the use of isatin (indoline-2,3-dione) and its analogues as key building blocks. The C3-carbonyl group of isatin is electrophilic and serves as the attachment point for creating the spiro center.

One-pot, three-component reactions are an efficient method for constructing these complex molecules. For instance, the synthesis of spiro[indoline-3,2′-thiazolidine]-2,4′-diones has been achieved by reacting isatin derivatives, primary amines, and thioglycolic acid. researchgate.net This methodology highlights the versatility of isatin in creating spiro-heterocyclic systems.

More complex spiro compounds, such as spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, have been synthesized through the condensation reaction of alicyclic aminocarboxamides with various substituted isatins. mdpi.com This reaction can be optimized using conventional heating, microwave irradiation, or continuous flow techniques to afford the desired spiro products. mdpi.comnih.gov The reaction joins the two precursor molecules to create a spiro-fused system where the C3 atom of the original isatin becomes the spiro center of the new, complex heterocyclic structure. mdpi.com A specific example of a commercially available, related compound is (R)-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione. sigmaaldrich.com

| Precursors | Resulting Spiro System | Synthetic Method |

|---|---|---|

| Isatin, Primary Amine, Thioglycolic Acid | Spiro[indoline-3,2′-thiazolidine]-2,4′-dione researchgate.net | One-pot, three-component cyclocondensation researchgate.net |

| 2-Aminonorbornene carboxamide, Substituted Isatin | Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione mdpi.com | Condensation reaction under various conditions (MW, CF) mdpi.comnih.gov |

Functionalization at Nitrogen and Carbon Positions (N- and C-Substitutions)

Modification of the 1,3-diphenylimidazolidine-2,4,5-trione scaffold can be achieved by introducing various substituents at the nitrogen and carbon atoms of the imidazolidine (B613845) ring.

N-Substitutions: Functionalization at the N1 and N3 positions is the most common strategy for creating libraries of imidazolidine-2,4,5-trione derivatives. The primary synthetic route involves the cyclization of 1,3-disubstituted ureas with oxalyl chloride. mdpi.comnih.gov By varying the substituents on the starting urea (B33335), a wide range of N-substituted analogues can be produced. This method allows for the introduction of diverse groups, including substituted aryl, alkyl, and heterocyclic moieties, in place of the original phenyl groups. mdpi.comnih.gov

For example, a series of 1-aryl-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones were synthesized by treating the corresponding 1,3-disubstituted ureas with oxalyl chloride in dichloromethane (B109758) at low temperatures. mdpi.com This approach provides a straightforward pathway to asymmetric derivatives by starting with a urea that has two different substituents. Similarly, a series of alkyl 2-(2,4,5-trioxo-3-substituted imidazolidin-1-yl)acetates were identified as potent inhibitors of pyruvate carboxylase, demonstrating the utility of N-functionalization in drug discovery. nih.gov

| N1-Substituent | N3-Substituent | Reference |

|---|---|---|

| 4-Isopropylphenyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | mdpi.com |

| 2,6-Diisopropylphenyl | (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl | mdpi.com |

| -CH₂COOR (Alkyl acetate) | Various substituted phenyls | nih.gov |

| Cyclohexyl | Cyclohexyl | nih.gov |

C-Substitutions: Direct functionalization at the carbon positions (C2, C4, C5) of the pre-formed this compound ring is challenging due to the presence of carbonyl groups at all three positions. The saturated nature of the ring and the lack of reactive C-H bonds preclude many standard C-H functionalization reactions. Therefore, modifications at the carbon backbone are typically achieved through the construction of more complex architectures, such as the spiro-fused systems described in the previous section, where the C4 or C5 position becomes a spiro-atom.

Strategies for Incorporating Additional Heterocyclic Moieties

The incorporation of additional heterocyclic rings onto the imidazolidine-2,4,5-trione scaffold is a key strategy for developing new derivatives with potential biological activities. Substituted benzothiazoles, for example, are known to possess a wide range of interesting biological properties. mdpi.com

The most direct method for incorporating a heterocyclic moiety is by attaching it to one of the nitrogen atoms of the imidazolidine ring. This is achieved using the same general synthetic pathway described for N-substitution: the preparation of an N,N'-disubstituted urea precursor, followed by cyclization. In this case, one of the substituents on the urea is the desired heterocyclic group.

This strategy was successfully employed in the synthesis of a series of novel acetylcholinesterase and butyrylcholinesterase inhibitors. mdpi.com The key intermediate, a 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl urea, was first prepared. This precursor, already containing the benzothiazole heterocycle, was then treated with oxalyl chloride to induce cyclization and form the final 1-(substituted phenyl)-3-(heterocyclic-substituted)imidazolidine-2,4,5-trione product. mdpi.com This modular approach allows for the systematic incorporation of a wide variety of heterocyclic systems, enabling the exploration of structure-activity relationships.

Advanced Methodologies in Research on 1,3 Diphenylimidazolidine 2,4,5 Trione

Optimized Reaction Conditions and Techniques

The primary synthesis of 1,3-substituted imidazolidine-2,4,5-triones involves the cyclization of a corresponding disubstituted urea (B33335) with oxalyl chloride. Research has established a highly efficient procedure for this transformation. mdpi.com The reaction is typically conducted in a nonpolar organic solvent, with dichloromethane (B109758) being a common choice.

Key to the optimization of this synthesis is temperature control. The initial addition of the urea derivative to the oxalyl chloride solution is performed at a reduced temperature of 0–5 °C. mdpi.com This is followed by a period of stirring at this temperature, after which the mixture is allowed to warm to ambient temperature to complete the reaction. This two-stage temperature profile helps to control the reaction rate and minimize the formation of byproducts, leading to high yields, often in the range of 80%–90%. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | 1,3-Disubstituted Urea, Oxalyl Chloride | mdpi.com |

| Solvent | Dichloromethane (DCM) | mdpi.com |

| Initial Temperature | 0–5 °C | mdpi.com |

| Reaction Time | 1 hour at 0–5 °C, then 2 hours at ambient temperature | mdpi.com |

| Typical Yield | 80%–90% | mdpi.com |

An innovative approach relevant to heterocyclic synthesis is the diffusion mixing technique . While not specifically documented for 1,3-Diphenylimidazolidine-2,4,5-trione, this method is successfully used in multicomponent reactions involving volatile reagents. It relies on the absorption of reagent vapors into a reaction mixture, which allows for an extremely low and controlled concentration of the reactive species. This technique can significantly reduce undesirable side reactions, such as polycondensations, making it a promising methodology for optimizing complex syntheses.

Chromatographic Separation and Purification Techniques

Following the synthesis, purification of the crude product is essential. A straightforward and effective method for isolating 1,3-substituted imidazolidine-2,4,5-triones is precipitation. After the reaction in dichloromethane is complete, the addition of a non-polar solvent like n-hexane, in which the product has low solubility, causes it to precipitate out of the solution. mdpi.com The solid product can then be easily collected by filtration.

For instances requiring higher purity or for the separation of closely related analogues, column chromatography is the standard technique. This method separates compounds based on their differential adsorption to a stationary phase. For N-aryl imidazolidine (B613845) derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used as the mobile phase. High-Performance Liquid Chromatography (HPLC) on chiral stationary phases has also been employed for the analytical and preparative separation of chiral N-aryl imidazole (B134444) derivatives. researchgate.net

Another widely used purification method for solid organic compounds is recrystallization . This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For related dihydroxy-imidazolidine derivatives, recrystallization from hot ethanol (B145695) has been shown to be an effective method for obtaining high-purity crystals. nih.gov

| Technique | Description | Typical Application |

|---|---|---|

| Precipitation | Addition of an anti-solvent (e.g., n-hexane) to the reaction mixture to induce product crystallization. | Primary isolation and purification. mdpi.com |

| Column Chromatography | Separation on a solid stationary phase (e.g., silica gel) using a liquid mobile phase (e.g., hexane/ethyl acetate). | High-purity separation and isolation of minor products. |

| Recrystallization | Dissolving the crude product in a hot solvent and cooling to form pure crystals. | Final purification of solid products. nih.gov |

Spectrophotometric Monitoring of Reaction Progress

Understanding the kinetics and endpoint of a reaction is critical for process optimization. UV-Visible (UV-Vis) spectrophotometry is a powerful and non-destructive technique for monitoring the progress of chemical reactions in real-time. spectroscopyonline.comresearchgate.net The method works on the principle that the absorbance of light at a specific wavelength is directly proportional to the concentration of a particular reactant, product, or intermediate in the solution (Beer-Lambert law). spectroscopyonline.comresearchgate.net

In the synthesis of this compound, this technique could be applied by monitoring the change in absorbance at a wavelength where either the starting material (N,N'-diphenylurea) or the trione (B1666649) product has a unique and strong absorption. By taking measurements at regular intervals, a kinetic profile of the reaction can be generated. This data allows for the determination of the reaction rate, the identification of the reaction order, and confirmation of the reaction's completion. spectroscopyonline.comresearchgate.net This analytical approach is crucial for understanding the reaction mechanism and optimizing conditions for efficiency and yield. researchgate.net

| Time (minutes) | Absorbance at λmax (Product) | Reaction Progress |

|---|---|---|

| 0 | 0.05 | Start |

| 30 | 0.45 | Ongoing |

| 60 | 0.82 | Ongoing |

| 90 | 1.15 | Nearing Completion |

| 120 | 1.20 | Complete |

| 150 | 1.20 | Complete |

Conclusions and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research into 1,3-disubstituted imidazolidine-2,4,5-triones, also known as N,N'-disubstituted parabanic acids, has established this heterocyclic scaffold as a versatile and significant core in medicinal and synthetic chemistry. A primary method for their synthesis involves the cyclization reaction of N,N'-disubstituted ureas with oxalyl chloride, a procedure noted for its efficiency and good yields. mdpi.comnih.govtandfonline.comnih.gov This straightforward synthetic accessibility has facilitated the generation of a wide array of derivatives.

A substantial body of research has focused on the biological activities of these compounds. They have emerged as potent inhibitors of various enzymes crucial in disease pathways. For instance, specific derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.com The inhibitory potential of some of these compounds has been found to be significantly higher than that of the standard drug rivastigmine. mdpi.com Furthermore, imidazolidine-2,4,5-triones have been identified as effective inhibitors of soluble epoxide hydrolase (sEH) and tyrosyl-DNA phosphodiesterase 1 (TDP1), highlighting their potential in developing treatments for inflammation and cancer, respectively. nih.govresearchgate.netnih.gov Research has also shown their promise as anticonvulsant agents, with some derivatives exhibiting potent activity in animal seizure models. researchgate.netnih.gov

From a physicochemical standpoint, the bioisosteric replacement of a ureide group with a parabanic acid fragment has been shown to enhance the water solubility of the resulting compounds. nih.govresearchgate.net This is a critical advantage over corresponding urea-based inhibitors, as improved solubility can facilitate easier formulation for potential therapeutic applications. nih.gov In synthetic chemistry, the imidazolidine-2,4,5-trione ring serves as a valuable building block. Its electrophilic carbonyl groups are reactive sites for various chemical transformations, including multicomponent reactions to construct complex molecular architectures such as γ-spiroiminolactones and spirocyclic 1,3-oxazines. tandfonline.comnih.gov

The key contributions of research on this compound class are summarized in the table below.

| Research Area | Key Findings and Contributions |

| Synthesis | Efficient synthesis from N,N'-disubstituted ureas and oxalyl chloride. mdpi.comnih.govnih.gov |

| Medicinal Chemistry | Potent inhibitors of acetylcholinesterase, butyrylcholinesterase, soluble epoxide hydrolase, and TDP1. mdpi.comnih.govresearchgate.netnih.gov |

| Demonstrated anticonvulsant activity in preclinical models. researchgate.netnih.gov | |

| Physicochemical Properties | Improved water solubility compared to corresponding urea (B33335) derivatives, aiding in formulation. nih.govresearchgate.net |

| Synthetic Utility | Versatile scaffold for multicomponent reactions to generate complex heterocyclic systems. tandfonline.comnih.gov |

Unexplored Avenues and Challenges in Imidazolidine-2,4,5-trione Chemistry

Despite the significant progress, several avenues in the chemistry of imidazolidine-2,4,5-triones remain underexplored. The majority of biological studies have concentrated on a few specific enzyme targets. A broader screening of these compounds against a wider range of biological targets, such as kinases, proteases, or other phosphodiesterases, could unveil novel therapeutic applications. The potential of these compounds in agrochemistry, as herbicides or pesticides, also remains largely uninvestigated. researchgate.net

A significant challenge lies in achieving target selectivity. While potent inhibition of enzymes like AChE and sEH has been demonstrated, the selectivity profile against closely related enzymes is often not fully characterized. mdpi.comnih.gov Future research must address the challenge of designing derivatives that can selectively inhibit a specific enzyme isoform to minimize potential off-target effects. For example, developing dual TDP1/TDP2 inhibitors has been identified as a promising direction for creating new antitumor agents. nih.gov

The reactivity of the trione (B1666649) system, while synthetically useful, also presents challenges. The stability of the ring under various physiological conditions is a critical aspect that requires more in-depth investigation. The potential for the ring to hydrolyze back to the parent urea could be exploited in a prodrug strategy, but this requires careful and controlled design. nih.gov Furthermore, while many derivatives have been synthesized, the exploration of diverse and complex substituents at the N1 and N3 positions is far from exhaustive. Incorporating functionalities that can form covalent bonds with target proteins or introducing chiral substituents could lead to compounds with enhanced potency and selectivity.

Potential for Development of New Synthetic Methodologies and Chemical Transformations

The established synthesis of imidazolidine-2,4,5-triones provides a solid foundation, but there is considerable scope for innovation. The development of more sustainable and environmentally friendly synthetic protocols, potentially utilizing greener solvents or catalytic methods to replace reagents like oxalyl chloride, represents a key area for future development. One-pot multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple precursors, could be further exploited to create large libraries of imidazolidine-2,4,5-trione derivatives for high-throughput screening. nih.gov

The chemical reactivity of the imidazolidine-2,4,5-trione core is ripe for further exploration. The carbonyl groups are susceptible to nucleophilic attack, and their differential reactivity could be harnessed for selective functionalization. For instance, reactions that lead to the opening of the heterocyclic ring could provide access to novel linear or macrocyclic structures. The development of asymmetric syntheses to produce enantiomerically pure N-substituted derivatives is another critical area, as the biological activity of chiral compounds often resides in a single enantiomer.

Furthermore, the imidazolidine-2,4,5-trione scaffold is an ideal platform for derivatization using modern synthetic techniques. The application of photoredox catalysis, C-H activation, or flow chemistry could enable the synthesis of novel analogues that are inaccessible through traditional methods. The use of this core in [3+2] cycloaddition reactions has been explored as a method to create spiro-conjugated molecules, and expanding the scope of dipolarophiles and reaction partners could lead to new classes of complex heterocyclic systems with potentially valuable biological properties. researchgate.netpreprints.org The synthesis of polymer-supported imidazolidine-2,4,5-triones could also facilitate the development of combinatorial libraries and the purification of final products.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and purity. For example, aryl protons in the phenyl groups resonate at δ 7.2–7.5 ppm, while carbonyl carbons appear at ~170–180 ppm .

- X-Ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and crystal packing. A study on 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione revealed a monoclinic lattice (space group P2/c) with bond angles confirming sp hybridization at carbonyl groups .

- IR Spectroscopy : Strong absorptions at 1700–1750 cm (C=O stretching) and 3100 cm (N-H) validate the trione core .

How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Advanced

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) and electrostatic potential maps to predict reactivity. For example:

- HOMO-LUMO Gaps : A study on aminoimidazodipyridines showed that electron-withdrawing substituents reduce the HOMO-LUMO gap, enhancing electrophilic reactivity .

- Charge Distribution : Negative potential localized on carbonyl oxygens suggests nucleophilic attack sites .

- Reaction Mechanisms : DFT simulations of oxidation steps (e.g., thiomethyl elimination) align with experimental yields, guiding synthetic pathways .

Recommendation : Use B3LYP/6-31G(d) basis sets for balanced accuracy and computational efficiency .

How should researchers design experiments to evaluate the agrochemical or pharmacological activity of imidazolidine-trione derivatives?

Q. Advanced

- In-Vitro Assays :

- Fungicidal Activity : Follow OECD guidelines using Fusarium spp. or Aspergillus cultures. Compounds are tested at 10–100 µg/mL, with EC values calculated via probit analysis .

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays (Ellman’s method) quantify IC values. Substituents like fluoro-benzothiazole enhance AChE binding .

- Structure-Activity Relationships (SAR) : Correlate electronic effects (e.g., Hammett σ constants) of substituents with bioactivity .

Q. Advanced

- Racemization Risk : Basic conditions during cyclization may epimerize chiral centers. Use low-temperature (-20°C) reactions or chiral auxiliaries to retain stereochemistry .

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers, as demonstrated for 1-(2,6-diisopropyl-phenyl) derivatives .

How does the imidazolidine-trione core influence thermal stability in polymer applications?

Advanced

The rigid, conjugated trione system enhances thermal resistance. Thermogravimetric analysis (TGA) of polyimidazolidines shows decomposition temperatures >300°C, attributed to:

- Resonance Stabilization : Delocalization of π-electrons across the trione ring .

- Intermolecular H-Bonding : XRD data reveal NH···O=C interactions that reinforce packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.